molecular formula C11H13BO2Si B12575189 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- CAS No. 473474-63-4

1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-

Katalognummer: B12575189
CAS-Nummer: 473474-63-4
Molekulargewicht: 216.12 g/mol
InChI-Schlüssel: PFJZLTPPHKGGOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- is a chemical compound with the molecular formula C11H13BO2Si. It is a derivative of benzodioxaborole, featuring a trimethylsilyl-ethynyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- typically involves the reaction of benzodioxaborole with trimethylsilylacetylene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques and equipment is essential to achieve consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The compound can form reversible covalent complexes with other molecules, facilitating its use in molecular recognition and catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- stands out due to its unique combination of the benzodioxaborole core and the trimethylsilyl-ethynyl group. This combination imparts distinct reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with other molecules highlights its versatility and potential for further research and development .

Eigenschaften

CAS-Nummer

473474-63-4

Molekularformel

C11H13BO2Si

Molekulargewicht

216.12 g/mol

IUPAC-Name

2-(1,3,2-benzodioxaborol-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H13BO2Si/c1-15(2,3)9-8-12-13-10-6-4-5-7-11(10)14-12/h4-7H,1-3H3

InChI-Schlüssel

PFJZLTPPHKGGOF-UHFFFAOYSA-N

Kanonische SMILES

B1(OC2=CC=CC=C2O1)C#C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.